5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are typically proprietary information held by manufacturers and research institutions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups and coupling agents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides.
Reduction: The nitro group (-NO2) can be reduced to an amine (-NH2).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics for the site-specific modification of proteins.
Industry: Used in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its ability to modify proteins through covalent bonding. The mercapto group can form disulfide bonds with cysteine residues in proteins, while the nitrophenyl group can participate in various chemical reactions, altering the protein’s function and activity .
Comparison with Similar Compounds
Similar Compounds
N6-(tert-Butoxycarbonyl)-L-lysine: Another lysine derivative used in peptide synthesis.
N6-(Benzyloxycarbonyl)-L-lysine: Used for protecting lysine residues in peptide synthesis.
N6-(Fmoc)-L-lysine: Commonly used in solid-phase peptide synthesis.
Uniqueness
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its combination of a mercapto group and a nitrophenyl group, which allows for versatile chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C16H20F3N3O8S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O6S.C2HF3O2/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22;3-2(4,5)1(6)7/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19);(H,6,7) |
InChI Key |
QLYAGYHIPMMOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.